

Eremofortin B: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **Eremofortin B**
Cat. No.: **B1624074**

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An In-depth Technical Guide on the Fungal Sesquiterpene **Eremofortin B**

This technical guide provides a comprehensive overview of **Eremofortin B**, a sesquiterpenoid secondary metabolite produced by the fungus *Penicillium roqueforti*. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, biosynthesis, and relevant experimental protocols.

Core Compound Data

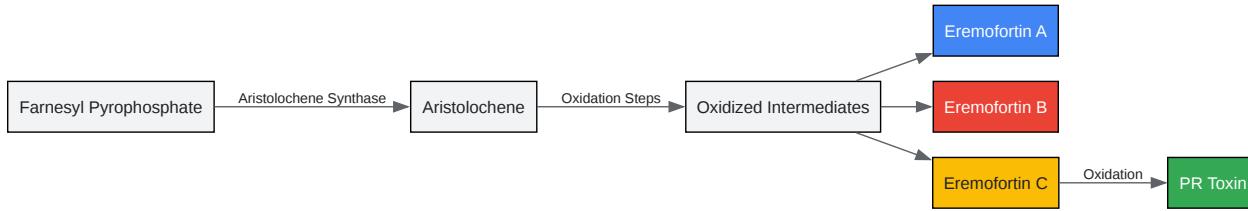
Eremofortin B is an eremophilane-type sesquiterpene and a known metabolic precursor to other compounds synthesized by *P. roqueforti*. While it is closely related to the mycotoxin PR toxin, **Eremofortin B** itself is considered to be a non-toxic metabolite.

Property	Value	Source
CAS Number	60048-73-9	[1][2]
Molecular Formula	C ₁₅ H ₂₀ O ₃	[1]
Molecular Weight	248.32 g/mol	[2]

Biosynthesis of Eremofortin B

The biosynthesis of **Eremofortin B** in *Penicillium roqueforti* is part of a larger metabolic pathway that produces several related eremophilane sesquiterpenes. The pathway originates from the cyclization of farnesyl pyrophosphate.

The initial committed step in the biosynthesis of the eremophilane skeleton is the conversion of farnesyl pyrophosphate to aristolochene, a reaction catalyzed by aristolochene synthase. Following a series of oxidative modifications to the aristolochene backbone, a hypothetical biosynthetic pathway leads to the formation of Eremofortin A, B, C, and ultimately PR toxin. In this proposed pathway, Eremofortin C is suggested to be the direct precursor of PR toxin.[3]



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Hypothetical biosynthetic pathway of Eremofortins and PR Toxin.

Experimental Protocols

Production and Extraction of Eremofortins from *Penicillium roqueforti*

The following protocol is adapted from the methodology described for the production and extraction of a mixture of eremofortins and PR toxin.

1. Organism and Culture Conditions:

- Strain: *Penicillium roqueforti* NRRL 849 strain or a B strain isolated from blue cheese can be used.[\[3\]](#)
- Culture Medium: Cultures are maintained on potato dextrose agar slants.[\[3\]](#)
- Inoculation and Incubation: Spores are washed from the agar slants and used to inoculate Roux bottles containing a suitable liquid medium. The cultures are incubated as stationary cultures in the dark at 25°C.[\[3\]](#)

2. Extraction of Metabolites:

- Filtration: The culture is filtered to separate the mycelium from the culture medium.[\[3\]](#)
- Mycelium Extraction: The collected mycelial mats are blended with water and then extracted with chloroform in a shaking agitator for 1 hour. The chloroform phase is collected and evaporated to dryness.[\[3\]](#)
- Medium Extraction: The culture medium is extracted three times with chloroform. The chloroform phases are combined and evaporated to dryness.[\[3\]](#)

Note: A specific protocol for the isolation and purification of pure **Eremofortin B** is not detailed in the reviewed literature. It is recommended to employ standard chromatographic techniques, such as column chromatography over silica gel or preparative high-performance liquid chromatography (HPLC), to separate **Eremofortin B** from the other co-extracted metabolites.

High-Performance Liquid Chromatography (HPLC) Analysis

The following HPLC conditions have been reported for the analysis of eremofortins and PR toxin.[\[3\]](#)

Parameter	Condition A	Condition B
Column	Microporasil 10-µm silica gel (4 mm I.D. by 30 cm)	Microporasil 10-µm silica gel (4 mm I.D. by 30 cm)
Mobile Phase	n-hexane-tetrahydrofuran (75:25, vol/vol)	Chloroform
Flow Rate	1.5 ml/min	2.0 ml/min
Detection	UV at 254 nm	UV at 254 nm
Quantitation	Peak height measurements compared with standards	Peak height measurements compared with standards

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Workflow for **Eremofortin B** production, extraction, and analysis.

Spectroscopic and Physicochemical Data

Detailed experimental ¹H and ¹³C NMR spectroscopic data for **Eremofortin B** are not readily available in the surveyed scientific literature. Researchers seeking to confirm the identity of isolated **Eremofortin B** should perform full spectroscopic characterization and compare with data for structurally related eremophilane sesquiterpenes.

Biological Activity and Signaling Pathways

Eremofortin B is generally considered a non-toxic secondary metabolite, in contrast to the structurally related PR toxin. The mechanism of action for PR toxin involves the inhibition of transcription. However, there is a lack of specific studies in the reviewed literature detailing the biological activity, mechanism of action, or any interaction of **Eremofortin B** with cellular signaling pathways. Further research is required to elucidate any potential biological roles of **Eremofortin B**.

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References

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- 3. journals.asm.org [journals.asm.org]

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